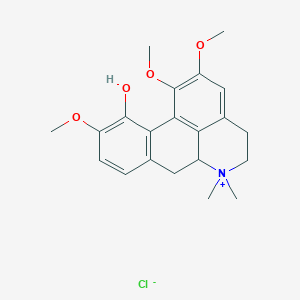

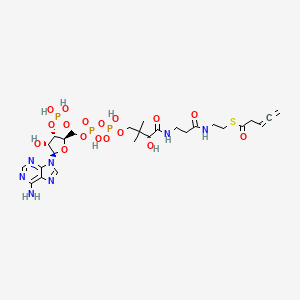

![molecular formula C23H29N5O13P2 B1217582 {[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester](/img/structure/B1217582.png)

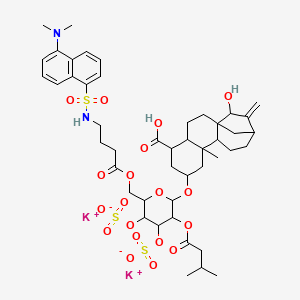

{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dinucléotide d’adénosine et de mycophénolique C2 (C2-MAD) est un composé synthétique qui mime la structure du dinucléotide d’adénosine et de nicotinamide. Il est connu pour son potentiel en tant qu’inhibiteur de la déshydrogénase monophosphate d’inosine, une enzyme cruciale pour la synthèse des nucléotides de guanosine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le dinucléotide d’adénosine et de mycophénolique C2 est synthétisé par couplage de dérivés de méthylènebis(phosphonate) de mycophénolique avec la 2′,3′-O-isopropylidèneadénosine. La synthèse implique les étapes suivantes :

Protection de l’adénosine : L’adénosine est protégée en formant de la 2′,3′-O-isopropylidèneadénosine.

Réaction de couplage : L’adénosine protégée est ensuite couplée avec des dérivés de méthylènebis(phosphonate) de mycophénolique en présence de diisopropylcarbodiimide.

Déprotection : La dernière étape consiste à déprotéger l’adénosine pour obtenir le dinucléotide d’adénosine et de mycophénolique C2.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du dinucléotide d’adénosine et de mycophénolique C2 ne soient pas bien documentées, le processus de synthèse peut être mis à l’échelle en utilisant des techniques de synthèse organique standard. Les étapes clés impliquent la protection de l’adénosine, le couplage avec des dérivés de mycophénolique et la déprotection subséquente.

Analyse Des Réactions Chimiques

Types de réactions

Le dinucléotide d’adénosine et de mycophénolique C2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein du composé.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur les portions d’adénine ou de mycophénolique.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs ou des réactifs spécifiques tels que des halogènes ou des agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés mycophénoliques oxydés, tandis que la réduction peut produire des formes réduites du composé.

Applications de la recherche scientifique

Le dinucléotide d’adénosine et de mycophénolique C2 a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l’inhibition enzymatique et les analogues nucléotidiques.

Biologie : Le composé est utilisé dans la recherche sur le métabolisme cellulaire et l’activité enzymatique.

Applications De Recherche Scientifique

C2-mycophenolic adenine dinucleotide has several scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and nucleotide analogs.

Biology: The compound is utilized in research on cellular metabolism and enzyme activity.

Mécanisme D'action

Le dinucléotide d’adénosine et de mycophénolique C2 exerce ses effets en inhibant la déshydrogénase monophosphate d’inosine. Cette enzyme est cruciale pour la synthèse des nucléotides de guanosine, qui sont essentiels à la synthèse de l’ADN et de l’ARN. En inhibant cette enzyme, le dinucléotide d’adénosine et de mycophénolique C2 perturbe la synthèse des nucléotides, ce qui entraîne une réduction de la prolifération cellulaire. Ce mécanisme est particulièrement pertinent dans le contexte de la leucémie, où la division cellulaire rapide est une caractéristique .

Comparaison Avec Des Composés Similaires

Composés similaires

Dinucléotide d’adénosine et de mycophénolique C4 : Un autre analogue qui inhibe également la déshydrogénase monophosphate d’inosine mais avec une puissance différente.

Acide mycophénolique : Le composé parent à partir duquel le dinucléotide d’adénosine et de mycophénolique C2 est dérivé. Il inhibe également la déshydrogénase monophosphate d’inosine mais possède des propriétés pharmacocinétiques différentes.

Unicité

Le dinucléotide d’adénosine et de mycophénolique C2 est unique en raison de sa structure spécifique qui mime le dinucléotide d’adénosine et de nicotinamide, lui permettant de se lier efficacement à la déshydrogénase monophosphate d’inosine. Cette mimique structurale améliore sa puissance inhibitrice par rapport aux autres composés similaires .

Propriétés

Formule moléculaire |

C23H29N5O13P2 |

|---|---|

Poids moléculaire |

645.4 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)ethoxy]phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C23H29N5O13P2/c1-10-12-5-38-23(32)14(12)16(29)11(19(10)37-2)3-4-39-42(33,34)9-43(35,36)40-6-13-17(30)18(31)22(41-13)28-8-27-15-20(24)25-7-26-21(15)28/h7-8,13,17-18,22,29-31H,3-6,9H2,1-2H3,(H,33,34)(H,35,36)(H2,24,25,26)/t13-,17-,18-,22-/m1/s1 |

Clé InChI |

AMYUZLUBFKOUEX-JKWAKEATSA-N |

SMILES isomérique |

CC1=C2COC(=O)C2=C(C(=C1OC)CCOP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

SMILES canonique |

CC1=C2COC(=O)C2=C(C(=C1OC)CCOP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Synonymes |

C2-MAD C2-mycophenolic adenine dinucleotide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride](/img/structure/B1217510.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-{isobutyl[(4-Methoxyphenyl)sulfonyl]amino}propyl]carbamate](/img/structure/B1217511.png)